molecular formula C10H8ClN7 B13881693 5-(6-Chloro-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)pyrimidin-2-amine

5-(6-Chloro-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)pyrimidin-2-amine

Cat. No.: B13881693
M. Wt: 261.67 g/mol
InChI Key: ZXZVPJWUDQIFLX-UHFFFAOYSA-N
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Description

5-(6-Chloro-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)pyrimidin-2-amine is a heterocyclic compound that belongs to the class of pyrazolopyrimidines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

The synthesis of 5-(6-Chloro-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)pyrimidin-2-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyrazole and pyrimidine derivatives under specific conditions. For instance, the reaction may involve the use of a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the cyclization process. Industrial production methods may employ similar synthetic routes but are optimized for large-scale production, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

5-(6-Chloro-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)pyrimidin-2-amine undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(6-Chloro-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)pyrimidin-2-amine involves its interaction with specific molecular targets within cells. For instance, it has been shown to inhibit the activity of cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells. The molecular pathways involved include the disruption of cell cycle progression and the activation of apoptotic signaling cascades .

Comparison with Similar Compounds

5-(6-Chloro-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)pyrimidin-2-amine can be compared with other pyrazolopyrimidine derivatives, such as:

Properties

Molecular Formula

C10H8ClN7

Molecular Weight

261.67 g/mol

IUPAC Name

5-(6-chloro-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)pyrimidin-2-amine

InChI

InChI=1S/C10H8ClN7/c1-18-8-6(4-15-18)7(16-9(11)17-8)5-2-13-10(12)14-3-5/h2-4H,1H3,(H2,12,13,14)

InChI Key

ZXZVPJWUDQIFLX-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC(=NC(=C2C=N1)C3=CN=C(N=C3)N)Cl

Origin of Product

United States

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